4-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The trifluoromethyl group attached to the benzothiadiazine ring enhances the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the reaction of a suitable benzothiadiazine precursor with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, commonly used to treat hypertension.
Uniqueness
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to other benzothiadiazine derivatives . This structural modification allows for improved pharmacokinetic properties and therapeutic potential .
Properties
CAS No. |
101064-07-7 |
---|---|
Molecular Formula |
C12H11F3N2O4S |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
4-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H11F3N2O4S/c13-12(14,15)7-4-5-9-8(6-7)16-10(17-22(9,20)21)2-1-3-11(18)19/h4-6H,1-3H2,(H,16,17)(H,18,19) |
InChI Key |
UMBRKJVPWZPCKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.